2-(Ethylamino)acetamide hydrochloride

Description

Chemical Significance and Historical Context

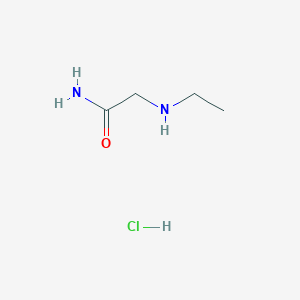

2-(Ethylamino)acetamide hydrochloride belongs to a broader family of amino acetamide derivatives that have garnered substantial attention in organic chemistry over several decades. The compound is characterized by its molecular formula C4H11ClN2O and possesses a molecular weight of 138.59 grams per mole. The structural arrangement consists of an ethylamino group (-NHCH2CH3) attached to an acetamide moiety (-CH2CONH2), stabilized as a hydrochloride salt to enhance its crystalline properties and water solubility.

The historical development of amino acetamide compounds can be traced to early investigations into amino acid derivatives and their potential applications in pharmaceutical chemistry. The structural motif present in this compound shares significant similarities with naturally occurring amino acid derivatives, particularly glycine-based compounds. This relationship to glycine, the simplest amino acid, has made compounds in this class particularly interesting for biochemical research applications.

The compound's canonical SMILES notation is represented as CCNCC(=O)N.Cl, indicating the specific connectivity between the ethyl group, nitrogen atoms, and the acetamide functionality. The presence of the hydrochloride salt form significantly influences the compound's physical properties, including its enhanced water solubility compared to the free base form. This salt formation also contributes to the compound's stability under standard storage conditions and facilitates its handling in various experimental procedures.

Research into similar compounds has revealed their importance as intermediates in the synthesis of more complex organic molecules. The bifunctional nature of these compounds, containing both amine and amide groups, provides multiple sites for chemical modification and derivatization. Historical investigations have demonstrated that modifications to either the ethyl substituent or the acetamide portion can lead to compounds with significantly altered biological and chemical properties.

Research Importance in Organic and Medicinal Chemistry

The research significance of this compound in organic chemistry stems from its utility as a versatile synthetic intermediate and its potential applications in medicinal chemistry. Studies of related compounds in this structural class have demonstrated their value in the development of biologically active molecules, particularly those targeting various enzyme systems and receptor pathways.

In organic synthesis applications, compounds containing the ethylamino acetamide framework serve as important building blocks for the construction of heterocyclic compounds and complex molecular architectures. The presence of multiple functional groups allows for selective transformations at different sites within the molecule, enabling the synthesis of diverse chemical libraries. Research has shown that the acetamide functionality can undergo various transformations, including hydrolysis to form carboxylic acids, reduction to form corresponding amines, and cyclization reactions to generate heterocyclic structures.

The medicinal chemistry significance of this compound class has been highlighted through investigations into glycine amide derivatives as potential therapeutic agents. Research has indicated that compounds containing similar structural motifs may exhibit activity against specific enzyme targets, particularly those involved in metabolic pathways. The glycine amide framework has been studied extensively in the context of purine biosynthesis, where compounds related to this compound serve as substrates or inhibitors for enzymes such as glycinamide ribonucleotide transformylase.

Studies examining the structure-activity relationships of amino acetamide derivatives have revealed important insights into the molecular features required for biological activity. The ethyl substituent on the amino group contributes to the compound's lipophilicity, which can influence its membrane permeability and bioavailability. Modifications to this alkyl chain have been shown to significantly impact the biological activity of related compounds, suggesting that the ethyl group in this compound represents an optimal balance between potency and pharmacological properties.

The compound's water solubility, enhanced by the hydrochloride salt formation, makes it particularly suitable for aqueous-phase reactions and biological assays. This property has facilitated its use in various screening protocols and enzymatic studies where water-compatible conditions are essential. The crystalline nature of the hydrochloride salt also contributes to its stability and ease of handling in laboratory settings.

Current State of Knowledge and Research Gaps

The current understanding of this compound encompasses several key areas, including its chemical properties, synthetic methodologies, and potential applications. However, significant research gaps remain that present opportunities for future investigation and development.

Existing knowledge regarding the compound's chemical reactivity indicates that it can participate in various transformation reactions typical of both amine and amide functionalities. The ethylamino group can undergo alkylation, acylation, and other substitution reactions, while the acetamide portion can be subjected to hydrolysis, reduction, and condensation reactions. However, comprehensive studies examining the selectivity of these transformations and the development of regioselective synthetic methods remain limited.

Recent investigations into related compounds have revealed potential applications in areas such as corrosion inhibition and materials science. The presence of nitrogen-containing functional groups in this compound suggests that it may exhibit similar properties, but systematic studies of these applications have not been extensively reported. This represents a significant opportunity for expanding the compound's utility beyond traditional organic synthesis applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H11ClN2O | |

| Molecular Weight | 138.59 g/mol | |

| CAS Number | 6913-24-2 | |

| Physical State | White crystalline solid | |

| Water Solubility | Soluble |

The biological activity profile of this compound remains poorly characterized compared to related compounds in this structural class. While studies of similar amino acetamide derivatives have demonstrated various biological activities, including enzyme inhibition and receptor modulation, specific investigations into this particular compound's biological properties are lacking. This knowledge gap represents a critical area for future research, particularly given the established biological activity of structurally related compounds.

Analytical methodology development for this compound and its derivatives represents another area requiring further investigation. While standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been applied to related compounds, the development of specialized analytical methods for quantification and purity assessment specific to this compound would benefit research applications.

The environmental fate and degradation pathways of this compound have not been extensively studied. Understanding these factors is becoming increasingly important as regulatory requirements for chemical substances continue to evolve. Research into the compound's biodegradability, environmental persistence, and potential ecological impacts would provide valuable information for risk assessment and regulatory compliance.

Current synthetic methodologies for preparing this compound appear to rely on traditional organic synthesis approaches, but the development of more efficient, environmentally friendly synthetic routes represents an ongoing research challenge. Green chemistry principles, including the use of renewable starting materials and solvent-free reaction conditions, could be applied to improve the sustainability of production methods for this compound.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-6-3-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXKQKDKMDLZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6913-24-2 | |

| Record name | 2-(ethylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-(Ethylamino)acetamide hydrochloride typically involves two main steps:

- Formation of the amide from a suitable nitrile or ester precursor containing the ethylamino group.

- Conversion of the free amide to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This approach ensures high purity and yield of the final hydrochloride salt, which is often isolated as crystalline solids.

Preparation from 2-(Ethylamino)acetonitrile

One documented method involves the hydrolysis of 2-(ethylamino)acetonitrile to the corresponding amide, followed by hydrochloride salt formation.

- 2-(Ethylamino)acetonitrile is dissolved in a solvent such as methyl acetate.

- Hydrogen chloride gas is introduced into the solution at controlled temperatures (15-25 °C).

- Methanol is added to aid the reaction.

- The mixture is stirred for several hours (e.g., 6 hours at 20-25 °C), during which the hydrochloride salt of the amide precipitates as white crystals.

- The crystals are filtered, washed with methyl acetate, and dried.

Reaction Conditions and Yields:

| Parameter | Value |

|---|---|

| Solvent | Methyl acetate |

| Hydrogen chloride amount | ~5.6 mol per 1 mol nitrile |

| Temperature | 15-25 °C |

| Reaction time | 6 hours |

| Product yield | ~94% |

| Product melting point | 231-232 °C |

The product identity is confirmed by elemental analysis, infrared spectroscopy, and proton nuclear magnetic resonance (1H-NMR).

Alternative Hydrolysis and Salt Formation Route

Another approach involves:

- Mixing the nitrile precursor with methanol and hydrochloric acid gas.

- Heating the mixture to moderate temperatures (45-50 °C) for several hours (e.g., 4 hours).

- The crystalline hydrochloride salt forms and is isolated by filtration and washing.

This method also achieves high yields (~91%) and comparable purity, indicating robustness and reproducibility of the synthetic route.

Industrial Scale Considerations

While specific industrial protocols for this compound are less frequently published, analogous compounds such as N-[2-(Methylamino)ethyl]acetamide hydrochloride are synthesized industrially by:

- Reacting amino alcohols (e.g., N-methylaminoethanol) with acetic anhydride to form the amide.

- Subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

- Purification steps including recrystallization and distillation to achieve high purity and yield.

This suggests that similar methodologies, involving amide formation followed by salt conversion under controlled conditions, are applicable for this compound on a large scale.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of nitrile + HCl | 2-(Ethylamino)acetonitrile | HCl gas, methanol, methyl acetate | 15-25 °C, 6 h | 94 | Crystalline hydrochloride salt, high purity |

| Hydrolysis with heating | Same as above | HCl gas, methanol | 45-50 °C, 4 h | 91 | Alternative temperature regime |

| Industrial amide formation | Ethylaminoethanol + acetic anhydride | Acetic anhydride, HCl | Controlled, large scale | High | Typical industrial approach for related compounds |

Analytical and Research Findings

- The crystalline hydrochloride salt exhibits a melting point around 231-232 °C.

- Spectroscopic analysis (IR, 1H-NMR) confirms the amide and hydrochloride functionalities.

- The reaction proceeds cleanly with minimal by-products under the specified conditions.

- The use of methyl acetate as solvent facilitates precipitation of the product, aiding purification.

- The reaction is exothermic, requiring temperature control to maintain product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactions

2-(Ethylamino)acetamide hydrochloride has a molecular formula of C4H11ClN2O. It exhibits various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding amides or nitriles.

- Reduction : Capable of being reduced to yield primary amines.

- Substitution : Undergoes nucleophilic substitution reactions to produce different derivatives.

Common Reagents and Conditions

- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.

- Reducing Agents : Lithium aluminum hydride, sodium borohydride.

- Nucleophiles for Substitution : Sodium azide, thiols.

Chemistry

In organic synthesis, this compound serves as a building block and reagent in various chemical reactions. Its unique structure allows for the creation of diverse compounds, making it valuable in synthetic chemistry.

Biology

The compound has been utilized in studying enzyme kinetics and as a substrate in biochemical assays. Its role as a potential inhibitor or activator of specific enzymes can influence various biochemical pathways.

Medicine

Research indicates that NEEAA·HCl may have therapeutic applications. It is being investigated for its neuroprotective potential and antimicrobial efficacy.

Industry

In industrial applications, it is employed in the production of specialty chemicals and as an intermediate in synthesizing other compounds.

Recent studies have highlighted the biological activities of NEEAA·HCl:

- Neuroprotective Potential :

- A study showed that treatment with NEEAA·HCl significantly reduced cell death in neuronal cultures under oxidative stress conditions. This effect was linked to increased glutathione levels and decreased reactive oxygen species (ROS) production.

- Antimicrobial Efficacy :

- In vitro assays demonstrated that NEEAA·HCl exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures revealed that NEEAA·HCl treatment led to reduced oxidative stress-induced cell death. The mechanism involved enhanced antioxidant defenses via glutathione modulation.

Case Study 2: Antimicrobial Activity

In laboratory settings, NEEAA·HCl demonstrated significant antibacterial properties against common pathogens, suggesting its potential use as an antimicrobial agent in clinical settings.

Mécanisme D'action

The mechanism of action of 2-(Ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs of 2-(ethylamino)acetamide hydrochloride, emphasizing differences in substituents and their impact on properties:

Key Differentiators

- Substituent effects: Alkyl chain length: Ethylamino vs. methylamino alters solubility and metabolic pathways . Aromatic groups: Chlorobenzyl or methoxyphenyl substitutions enhance binding to hydrophobic pockets in proteins .

- Toxicity trends: Larger substituents (e.g., butylamino) correlate with higher acute toxicity .

Activité Biologique

2-(Ethylamino)acetamide hydrochloride, with the chemical formula CHClNO, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The unique structure of this compound includes an ethylamino group, which significantly influences its chemical behavior and biological interactions. The compound is often utilized as an intermediate in organic synthesis and has implications in enzyme inhibition studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby altering their catalytic activities. This interaction can lead to significant changes in various biochemical pathways within cells, making it a valuable compound for studying protein interactions and enzyme dynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent, particularly against herpes viruses. Its mechanism involves inhibiting viral replication by targeting specific viral proteins .

- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may have therapeutic implications in diseases characterized by dysregulated enzyme activity .

- Neuroprotective Effects : Some research suggests that it may play a role in neuroprotection, potentially through modulation of neuroinflammatory responses or by influencing neurotransmitter systems .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Viral Proteins : A study demonstrated that compounds similar to this compound effectively inhibited the nucleocapsid proteins of coronaviruses, suggesting a potential pathway for developing antiviral therapies .

- Enzyme Activity Modulation : In vitro assays showed that this compound could significantly inhibit enzyme activity at micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders .

- Neuroprotective Studies : Research involving animal models indicated that treatment with this compound led to reduced markers of neuroinflammation and improved cognitive function, highlighting its potential therapeutic benefits in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.